8-(Bromomethyl)-2,3-dimethyl-7,8-dihydro-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one 8-(Bromomethyl)-2,3-dimethyl-7,8-dihydro-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 284687-86-1
VCID: VC0379713
InChI: InChI=1S/C11H11BrN2OS2/c1-5-6(2)17-10-8(5)9(15)13-11-14(10)7(3-12)4-16-11/h7H,3-4H2,1-2H3
SMILES: CC1=C(SC2=C1C(=O)N=C3N2C(CS3)CBr)C
Molecular Formula: C11H11BrN2OS2
Molecular Weight: 331.3g/mol

8-(Bromomethyl)-2,3-dimethyl-7,8-dihydro-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one

CAS No.: 284687-86-1

Main Products

VCID: VC0379713

Molecular Formula: C11H11BrN2OS2

Molecular Weight: 331.3g/mol

8-(Bromomethyl)-2,3-dimethyl-7,8-dihydro-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one - 284687-86-1

CAS No. 284687-86-1
Product Name 8-(Bromomethyl)-2,3-dimethyl-7,8-dihydro-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one
Molecular Formula C11H11BrN2OS2
Molecular Weight 331.3g/mol
IUPAC Name 12-(bromomethyl)-4,5-dimethyl-3,10-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,8-trien-7-one
Standard InChI InChI=1S/C11H11BrN2OS2/c1-5-6(2)17-10-8(5)9(15)13-11-14(10)7(3-12)4-16-11/h7H,3-4H2,1-2H3
Standard InChIKey QTGZHFHNYFOMOC-UHFFFAOYSA-N
SMILES CC1=C(SC2=C1C(=O)N=C3N2C(CS3)CBr)C
Canonical SMILES CC1=C(SC2=C1C(=O)N=C3N2C(CS3)CBr)C
PubChem Compound 3376356
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator